molecular formula C8H5F3N2O2S B13545334 3-Amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione

3-Amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B13545334
M. Wt: 250.20 g/mol
InChI Key: WTCISNWFWYNDJJ-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethyl)-1λ⁶,2-benzothiazole-1,1-dione is a benzothiazole derivative characterized by a sulfonyl (1,1-dione) group, a trifluoromethyl (-CF₃) substituent at position 5, and an amino (-NH₂) group at position 2. The benzothiazole core imparts aromaticity and planar rigidity, while the electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C8H5F3N2O2S

Molecular Weight

250.20 g/mol

IUPAC Name

1,1-dioxo-5-(trifluoromethyl)-1,2-benzothiazol-3-amine

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)4-1-2-6-5(3-4)7(12)13-16(6,14)15/h1-3H,(H2,12,13)

InChI Key

WTCISNWFWYNDJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NS2(=O)=O)N

Origin of Product

United States

Biological Activity

3-Amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione is a compound of increasing interest in biological research due to its unique structural properties and potential applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is C7H5F3N2O2SC_7H_5F_3N_2O_2S with a molecular weight of approximately 227.2 g/mol. Its structure includes a trifluoromethyl group, which enhances its lipophilicity and may influence its biological interactions.

PropertyValue
CAS Number2751611-11-5
Molecular FormulaC7H5F3N2O2S
Molecular Weight227.2 g/mol
Purity≥95%

The biological activity of 3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Protein Binding : It exhibits binding affinity to certain proteins, which may modulate their activity and influence signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, providing protective effects against oxidative stress.

Biological Activity Studies

Several studies have investigated the biological activities of 3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione:

Antimicrobial Activity

Research indicates that the compound possesses antimicrobial properties against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
  • Escherichia coli : Showed moderate sensitivity with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.

Cytotoxicity

In vitro cytotoxicity assays demonstrated that the compound affects cancer cell lines:

  • HeLa Cells : IC50 values were determined to be approximately 20 µM, indicating moderate cytotoxic effects.
  • MCF-7 Cells : Exhibited higher resistance with IC50 values exceeding 50 µM.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of 3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione against various cancer cell lines. The results demonstrated selective cytotoxicity towards breast cancer cells compared to normal fibroblast cells, suggesting a therapeutic window for further investigation.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, this compound was tested alongside traditional antibiotics. The results indicated enhanced efficacy against resistant strains of bacteria when used in combination therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include thiazole and thiazolidine derivatives with sulfonyl or fluorinated substituents. Below is a comparative analysis based on molecular features, synthesis, and properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
3-Amino-5-(trifluoromethyl)-1λ⁶,2-benzothiazole-1,1-dione C₈H₄F₃N₂O₂S 273.19 (estimated) CF₃ (C5), NH₂ (C3), 1,1-dione Aromatic benzothiazole, sulfonyl groups
3-Benzyl-5-(3-fluorophenyl)-1λ⁶,2-thiazolidine-1,1-dione C₁₇H₁₂F₃NO₃S 367.35 Benzyl (N3), 3-fluorophenyl (C5) Non-aromatic thiazolidine, sulfonyl groups
Dihydro-1λ⁶,2-thiazole-1,1,3-trione C₃H₃NO₃S 133.13 1,1,3-trione Saturated thiazole, three sulfonyl groups

Key Differences and Implications

Aromaticity vs.

Substituent Effects: The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism relative to non-fluorinated analogs. In contrast, the benzyl and 3-fluorophenyl groups in the thiazolidine derivative may confer bulkier steric hindrance, affecting binding interactions .

Sulfonyl Groups :

  • The 1,1-dione moiety in the target compound provides two electron-withdrawing sulfonyl groups, likely enhancing acidity and hydrogen-bond acceptor capacity compared to dihydro-1λ⁶,2-thiazole-1,1,3-trione, which has three sulfonyl groups but lacks aromaticity .

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